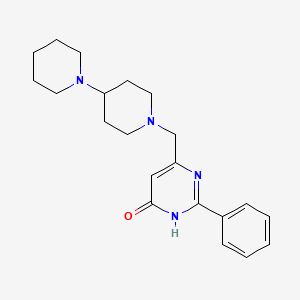
6-(1,4'-bipiperidin-1'-ylmethyl)-2-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,4’-Bipiperidin-1’-ylmethyl)-2-phenylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidinone core substituted with a phenyl group and a bipiperidinylmethyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,4’-bipiperidin-1’-ylmethyl)-2-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidinone derivative with a bipiperidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,4’-Bipiperidin-1’-ylmethyl)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-(1,4’-Bipiperidin-1’-ylmethyl)-2-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,4’-bipiperidin-1’-ylmethyl)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The bipiperidinylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines
- 2-(Bipiperidin-1-yl)-5-(nitroaryl)-1,3,4-thiadiazoles
Uniqueness
6-(1,4’-Bipiperidin-1’-ylmethyl)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H28N4O |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-phenyl-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H28N4O/c26-20-15-18(22-21(23-20)17-7-3-1-4-8-17)16-24-13-9-19(10-14-24)25-11-5-2-6-12-25/h1,3-4,7-8,15,19H,2,5-6,9-14,16H2,(H,22,23,26) |
InChI Key |
CNKZZULFOLIUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)CC3=CC(=O)NC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















